molecular formula C12H9NO5 B15209501 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid

2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid

Katalognummer: B15209501
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: BQJKWUZXDFMDLC-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxymethyl and acrylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ortho-phenylenediamine with chloroacetic acid can yield benzo[d]oxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Wissenschaftliche Forschungsanwendungen

2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, influencing biological processes. The carboxymethyl and acrylic acid groups can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both carboxymethyl and acrylic acid groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9NO5

Molekulargewicht

247.20 g/mol

IUPAC-Name

(E)-3-[2-(carboxymethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C12H9NO5/c14-10(15)5-4-7-2-1-3-8-12(7)13-9(18-8)6-11(16)17/h1-5H,6H2,(H,14,15)(H,16,17)/b5-4+

InChI-Schlüssel

BQJKWUZXDFMDLC-SNAWJCMRSA-N

Isomerische SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.